Cas no 2375274-33-0 (3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride)

3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride structure
2375274-33-0 structure
商品名:3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
CAS番号:2375274-33-0
MF:C10H17ClN4O
メガワット:244.721180677414
CID:6285113
PubChem ID:145867331

3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
    • 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
    • EN300-7437090
    • 2375274-33-0
    • インチ: 1S/C10H16N4O.ClH/c1-14-9(12-13-10(14)15)8-7(4-5-11-8)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,13,15);1H
    • InChIKey: MHVRKEDOOVRKPI-UHFFFAOYSA-N
    • ほほえんだ: Cl.O=C1NN=C(C2C(CCN2)C2CC2)N1C

計算された属性

  • せいみつぶんしりょう: 244.1090889g/mol
  • どういたいしつりょう: 244.1090889g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų

3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7437090-5.0g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2375274-33-0 95.0%
5.0g
$4309.0 2025-03-11
Enamine
EN300-7437090-0.05g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2375274-33-0 95.0%
0.05g
$344.0 2025-03-11
1PlusChem
1P028G9K-5g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
5g
$5388.00 2023-12-18
Aaron
AR028GHW-500mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
500mg
$1618.00 2023-12-15
Aaron
AR028GHW-1g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
1g
$2067.00 2023-12-15
1PlusChem
1P028G9K-1g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
1g
$1898.00 2023-12-18
Aaron
AR028GHW-250mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
250mg
$1036.00 2023-12-15
Aaron
AR028GHW-50mg
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
50mg
$498.00 2023-12-15
1PlusChem
1P028G9K-10g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-onehydrochloride,Mixtureofdiastereomers
2375274-33-0 95%
10g
$7960.00 2023-12-18
Enamine
EN300-7437090-0.25g
3-(3-cyclopropylpyrrolidin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
2375274-33-0 95.0%
0.25g
$735.0 2025-03-11

3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride 関連文献

3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochlorideに関する追加情報

Introduction to 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 2375274-33-0)

The compound 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride, identified by its CAS number 2375274-33-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopropylpyrrolidine moiety and a 1,2,4-triazolone core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for drugs with enhanced efficacy and reduced side effects. The triazolone scaffold is well-documented for its versatility in drug design, often serving as a key pharmacophore in molecules targeting various diseases. The incorporation of a 3-cyclopropylpyrrolidin-2-yl group into this framework introduces additional conformational flexibility and potential binding interactions that could be exploited for therapeutic benefit.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs may exhibit activity against a range of biological pathways, including those implicated in inflammation, cancer, and infectious diseases. The hydrochloride salt form enhances the compound's solubility and bioavailability, which are critical factors in drug development. This formulation ensures that the active pharmaceutical ingredient (API) can be effectively delivered to target tissues, improving overall therapeutic outcomes.

Recent studies have highlighted the importance of 1,2,4-triazolone derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. For instance, research has demonstrated that certain triazolone-containing compounds can inhibit kinases and other enzymes involved in signal transduction pathways. The specific arrangement of atoms in 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride may confer selectivity for particular targets, reducing off-target effects and improving patient safety.

The cyclopropylpyrrolidine moiety is particularly noteworthy as it introduces a rigid three-membered ring that can stabilize certain conformations of the molecule. This structural feature can enhance binding affinity to biological targets by optimizing the orientation of key functional groups. Additionally, the presence of a methyl group at the 4-position of the triazolone ring further fine-tunes the electronic properties of the molecule, potentially influencing its pharmacokinetic profile.

In clinical settings, the development of new drugs relies heavily on preclinical data demonstrating safety and efficacy. Preliminary studies on derivatives of this compound have shown encouraging results in vitro and in animal models. These findings suggest that 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride may serve as a lead compound for further optimization into a clinical candidate. Future research will focus on synthesizing analogs with improved properties while maintaining or enhancing biological activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic structures like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the process, making it more accessible for drug discovery programs.

From a regulatory perspective, compounds like this must undergo rigorous testing to meet safety and efficacy standards before they can be approved for human use. Regulatory agencies such as the FDA and EMA require comprehensive data on pharmacokinetics, pharmacodynamics, toxicity, and immunogenicity. The hydrochloride salt form simplifies many aspects of regulatory submissions by providing a stable and soluble API that is easier to formulate into final drug products.

The economic impact of discovering new drugs cannot be overstated. Pharmaceutical companies invest billions each year in research and development with the hope of bringing novel therapies to market. Compounds like 3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride represent valuable assets in these efforts, offering potential breakthroughs across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of disease, compounds with innovative structures will remain essential tools in addressing global health challenges.

In conclusion,3-(3-Cyclopropylpyrrolidin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 2375274-33-0) stands out as a promising entity in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a cyclopropylpyrrolidine moiety and a triazolone core offers rich possibilities for interaction with biological targets while maintaining favorable pharmacokinetic properties thanks to its hydrochloride salt form. Further research is warranted to fully explore its potential as a lead compound for drug development.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD